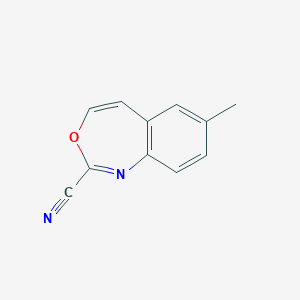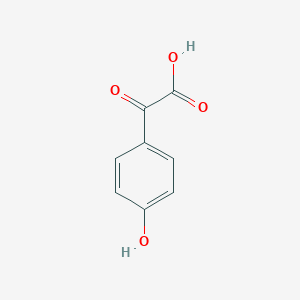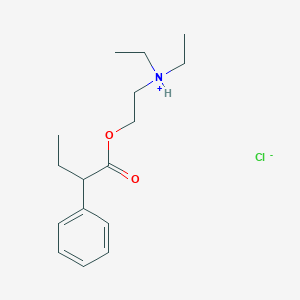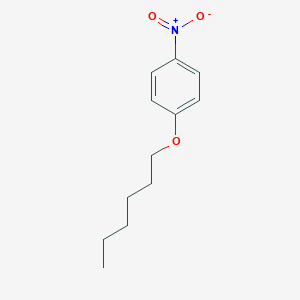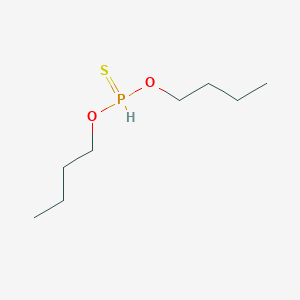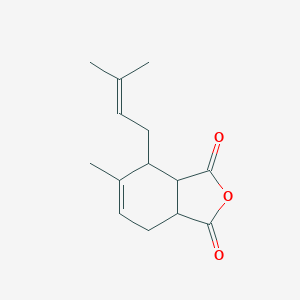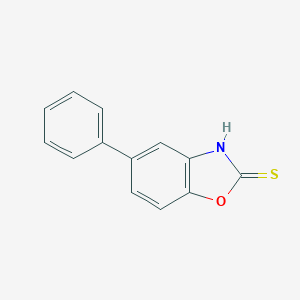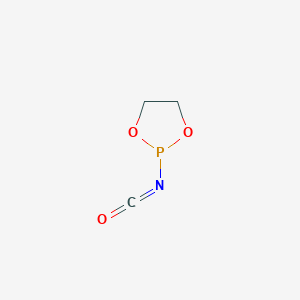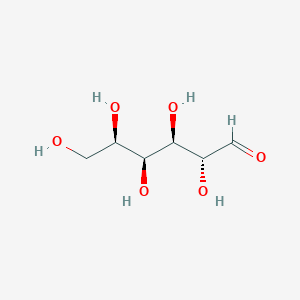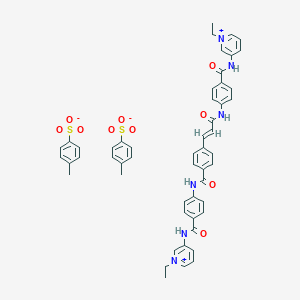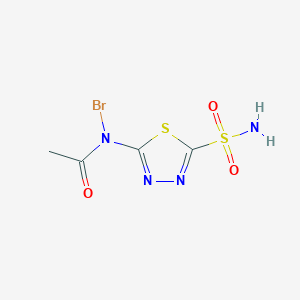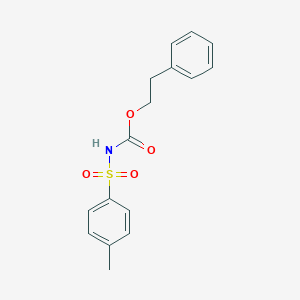
N-Tosylcarbamic acid phenethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tosylcarbamic acid phenethyl ester, also known as N-Tosyl-phenylalanine chloromethyl ketone (TPCK), is a chemical compound that has been widely used in scientific research. This compound is a derivative of phenylalanine and is commonly used as a protease inhibitor. TPCK is an important tool in the study of protein function and has been used in various biochemical and physiological experiments.
Mechanism of Action
The mechanism of action of N-Tosylcarbamic acid phenethyl ester involves the covalent modification of the active site of specific proteases. TPCK reacts with the active site of proteases, forming a covalent bond with the enzyme and irreversibly inhibiting its activity. This mechanism of action makes TPCK a potent and specific inhibitor of proteases and has made it a valuable tool in the study of protein function.
Biochemical and Physiological Effects
N-Tosylcarbamic acid phenethyl ester has a range of biochemical and physiological effects. As a protease inhibitor, TPCK can affect a wide range of cellular processes that rely on protein degradation. Additionally, TPCK has been shown to inhibit the activity of thrombin, which can affect blood coagulation. TPCK has also been shown to inhibit the activity of caspases, which play a key role in the apoptotic pathway. These effects make TPCK an important tool in the study of cellular processes and disease mechanisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-Tosylcarbamic acid phenethyl ester is its specificity for certain proteases. This specificity allows researchers to study the effects of specific proteases on cellular processes, without affecting other proteases. Additionally, TPCK is relatively easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of TPCK is that it is an irreversible inhibitor, meaning that it permanently inhibits the activity of the protease. This can make it difficult to study the effects of protease activity over time, as the protease cannot be reactivated.
Future Directions
There are many future directions for research involving N-Tosylcarbamic acid phenethyl ester. One area of research could be the development of more specific protease inhibitors, which could allow researchers to study the effects of individual proteases on cellular processes. Additionally, TPCK could be used in the development of new therapeutics for diseases that involve abnormal protease activity, such as cancer and Alzheimer's disease. Finally, future research could focus on the development of reversible protease inhibitors, which would allow researchers to study the effects of protease activity over time.
Synthesis Methods
The synthesis of N-Tosylcarbamic acid phenethyl ester involves the reaction between tosyl chloride and phenethyl alcohol in the presence of a base such as sodium hydroxide. The resulting tosylate ester is then reacted with phenylalanine in the presence of a chloromethyl ketone reagent to form N-Tosylcarbamic acid phenethyl ester. This synthesis method has been widely used and is relatively simple, making it a popular choice for researchers.
Scientific Research Applications
N-Tosylcarbamic acid phenethyl ester has been used in a wide range of scientific research applications. One of the most common uses of TPCK is as a protease inhibitor. Proteases are enzymes that break down proteins, and TPCK inhibits the activity of specific proteases, allowing researchers to study the effects of protein degradation on cellular processes. TPCK has also been used in the study of blood coagulation, as it inhibits the activity of thrombin, a key enzyme in the coagulation cascade. Additionally, TPCK has been used in the study of apoptosis, or programmed cell death, as it inhibits the activity of caspases, a group of proteases that play a key role in the apoptotic pathway.
properties
CAS RN |
18303-11-2 |
|---|---|
Product Name |
N-Tosylcarbamic acid phenethyl ester |
Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-phenylethyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(19,20)17-16(18)21-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
YYJDVUPKIHLXML-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=CC=CC=C2 |
synonyms |
N-Tosylcarbamic acid phenethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



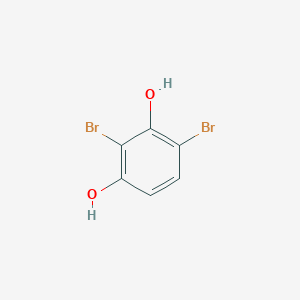
![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
